molecular formula C13H10N2O B1456744 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 95874-01-4

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B1456744
CAS No.: 95874-01-4
M. Wt: 210.23 g/mol
InChI Key: GYOAAIHGHIQWPM-UHFFFAOYSA-N
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Description

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.

Biochemical Analysis

Biochemical Properties

6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one plays a crucial role in biochemical reactions due to its ability to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction is significant because it can influence the receptor’s activity, leading to various downstream effects. The compound interacts with enzymes, proteins, and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target biomolecules, leading to changes in cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, it has been shown to modulate cell signaling pathways by influencing the activity of the M4 muscarinic acetylcholine receptor . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as neurotransmitter release and synaptic plasticity. In cancer cells, the compound has demonstrated potential as an inhibitor of necroptosis, a form of programmed cell death . This inhibition can prevent cell death and promote cell survival, making it a potential therapeutic agent for cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the M4 muscarinic acetylcholine receptor, acting as an allosteric modulator . This binding alters the receptor’s conformation, enhancing or inhibiting its activity. Additionally, the compound can inhibit enzymes involved in necroptosis, preventing the activation of cell death pathways . These molecular interactions lead to changes in gene expression and cellular function, contributing to the compound’s overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a loss of activity and potential changes in cellular responses. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased cell death. Threshold effects have been noted, where specific dosages are required to achieve the desired therapeutic effects without causing harm. These findings highlight the importance of dosage optimization in the development of therapeutic applications for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the compound’s efficacy and safety, influencing its potential as a therapeutic agent. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its mechanisms of action and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions can influence the compound’s localization and its ability to reach target biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with target biomolecules and its overall biological effects. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via a cascade process involving Ugi-3CR/aza Diels-Alder/N-acylation/aromatization . Another method involves the alkylation of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .

Industrial Production Methods: Industrial production of

Properties

IUPAC Name

6-phenyl-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-11-7-4-8-14-12(11)9-15(13)10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOAAIHGHIQWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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